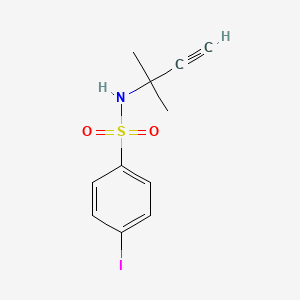

4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide

Descripción general

Descripción

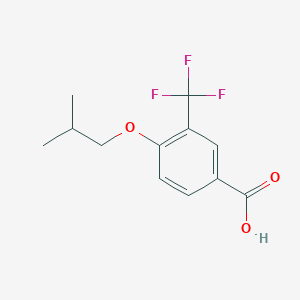

4-Iodo-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is an organic compound with the molecular formula C11H12INO2S . It is used in research and has a molecular weight of 349.19 .

Synthesis Analysis

The synthesis of this compound involves a reaction with sodium carbonate in 1,2-dimethoxyethane and water at 85℃ for 18 hours . The reaction mixture is sealed under nitrogen and heated . After cooling to ambient temperature, ethyl acetate is added, and the organics are washed with saturated sodium bicarbonate (aq), brine, and dried (MgSO4) .Molecular Structure Analysis

The molecular structure of 4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide is complex, with an iodine atom attached to a benzene ring, which is further connected to a sulfonamide group . The exact linear structure formula and InChI Key are not provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide include a boiling point that is not specified in the available resources .Aplicaciones Científicas De Investigación

Anticancer Activity : Some benzenesulfonamide derivatives have been explored for their anticancer properties. For instance, certain compounds have shown marked anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines (Karakuş et al., 2018). Another study has developed zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, indicating potential in photodynamic cancer therapy (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition : Novel ureido benzenesulfonamides incorporating triazine moieties have been shown to inhibit human carbonic anhydrase isoforms, which are relevant in diseases like glaucoma, epilepsy, obesity, and cancer (Lolak et al., 2019).

Antibacterial Properties : N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been investigated for their potent antibacterial properties (Abbasi et al., 2015).

Anticonvulsant Action : Benzenesulfonamide derivatives have been reported for their inhibitory action against human carbonic anhydrase and effective seizure protection in animal models, suggesting potential anticonvulsant properties (Mishra et al., 2017).

Optical and Electronic Properties : Studies on the hyperpolarizability of sulfonamide amphiphiles show the potential for these compounds in electronic and optical applications (Kucharski et al., 1999).

Safety and Hazards

Safety precautions for handling 4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide include keeping away from heat, sparks, open flames, and hot surfaces . It should not be sprayed on an open flame or other ignition source . It should be stored away from clothing and combustible materials . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire .

Mecanismo De Acción

Target of Action

Compounds with similar structures, known as aminobenzenesulfonamides, are often associated with various biological targets .

Mode of Action

Based on its structural similarity to other aminobenzenesulfonamides, it may interact with its targets through the sulfonamide moiety .

Biochemical Pathways

It’s worth noting that the compound contains a 2-methylbut-3-yn-2-ol moiety, which is an intermediate in the industrial route to geraniol .

Propiedades

IUPAC Name |

4-iodo-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO2S/c1-4-11(2,3)13-16(14,15)10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZORYNVTLUCZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NS(=O)(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B3071169.png)

![benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B3071184.png)

![methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B3071211.png)

![4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B3071222.png)

![Methyl [1-(chloroacetyl)-3-oxodecahydroquinoxalin-2-yl]acetate](/img/structure/B3071230.png)

![3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl](/img/structure/B3071235.png)

![8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071251.png)